molecular formula C8H19N4O2+ B1262906 N(omega),N(omega)-dimethyl-L-argininium

N(omega),N(omega)-dimethyl-L-argininium

Cat. No.: B1262906
M. Wt: 203.26 g/mol
InChI Key: JQJOPUQWJYPVOA-LURJTMIESA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N(omega),N(omega)-dimethyl-L-argininium is a positively charged alpha-amino-acid cation and the conjugate acid of N(omega),N(omega)-dimethyl-L-arginine (SDMA), arising from the protonation of its primary amino and imino groups; it is the major species at pH 7.3 . This compound is a symmetrically dimethylated derivative of L-arginine, where two methyl groups are attached to the same terminal nitrogen (omega) of the guanidino group . In biomedical research, it serves as a critical tool for investigating the L-arginine-nitric oxide (NO) signaling pathway. Along with its isomer asymmetric dimethylarginine (ADMA), SDMA acts as an endogenous inhibitor of nitric oxide synthase (NOS) by competing with the substrate L-arginine, thereby modulating the production of the key signaling molecule nitric oxide . While its direct inhibitory potency on NOS is considered weaker than that of ADMA, elevated levels of SDMA are recognized as a biomarker associated with cardiovascular and renal disease risks, making it a compound of significant interest in clinical and mechanistic studies . Beyond its role in NO signaling, SDMA is a product of protein arginine methylation, a major post-translational modification. Consequently, this compound is highly valuable in epigenetics research for studying the function of arginine methylation in proteins, such as in the glycine/arginine-rich domain of human nucleolin, and its impact on protein-nucleic acid interactions . The molecular formula for the ion is C8H19N4O2+, and it has a molecular weight of 203.26 g/mol . This product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H19N4O2+

Molecular Weight

203.26 g/mol

IUPAC Name

(2S)-5-[[amino(dimethylazaniumylidene)methyl]amino]-2-azaniumylpentanoate

InChI

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H3,10,11,13,14)/p+1/t6-/m0/s1

InChI Key

JQJOPUQWJYPVOA-LURJTMIESA-O

Isomeric SMILES

C[N+](=C(N)NCCC[C@@H](C(=O)[O-])[NH3+])C

Canonical SMILES

C[N+](=C(N)NCCCC(C(=O)[O-])[NH3+])C

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via Protein Arginine Methyltransferases

Biological Context and Substrate Specificity

N(omega),N(omega)-dimethyl-L-argininium (asymmetric dimethylarginine, ADMA) is endogenously synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases (PRMTs). Type I PRMTs catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the terminal guanidino nitrogen atoms of arginine, producing ADMA and its monomethylated intermediate, N-monomethyl-L-arginine (L-NMMA). This process occurs post-translationally, with methylated proteins subsequently hydrolyzed by proteases to release free ADMA.

In Vitro Methylation Assays

Recent advances in enzymatic synthesis utilize recombinant PRMTs for targeted dimethylation. For example, purified PRMT1 incubated with arginine-rich peptide substrates (e.g., G3BP1-RG or FUS-RGG) and SAM (0.5 mM) at 37°C for 12–24 hours achieves selective dimethylation. The reaction buffer typically contains 20 mM Tris-HCl (pH 8.0), 5% glycerol, 1 mM EDTA, and 1 mM DTT to maintain enzyme activity. Post-reaction, heat denaturation (90°C for 10 minutes) precipitates enzymes, leaving soluble ADMA for extraction.

Table 1: Enzymatic Synthesis Parameters
Parameter Condition Source
Enzyme PRMT1 or Prmt1
Methyl Donor 0.5 mM SAM
Temperature 37°C
Incubation Time 12–24 hours
Buffer Composition 20 mM Tris-HCl, 5% glycerol

Chemical Synthesis Strategies

Direct Methylation of L-Arginine

Chemical dimethylation targets the guanidino group of L-arginine. Early methods employ methyl iodide (CH₃I) or dimethyl sulfate in alkaline aqueous solutions. For example, L-arginine dissolved in 1 M NaOH reacts with excess CH₃I (3 equivalents) at 50°C for 6 hours, achieving selective dimethylation at the omega-nitrogens. However, over-methylation and side reactions necessitate careful stoichiometric control.

Protecting Group Approaches

To enhance selectivity, the alpha-amino and carboxyl groups of L-arginine are protected before methylation. tert-Butoxycarbonyl (Boc) protection of the alpha-amine, followed by guanidino group methylation using trimethyloxonium tetrafluoroborate, yields N(omega),N(omega)-dimethyl-L-arginine after deprotection. This method reduces side products but requires multi-step purification.

Table 2: Chemical Synthesis Reaction Conditions
Reagent Role Condition
Methyl iodide Methylating agent 50°C, 6 hr
Boc₂O Alpha-amine protection RT, 2 hr
Trimethyloxonium BF₄ Selective guanidino methylation 0°C, 1 hr

Post-Synthesis Purification and Isolation

Chromatographic Techniques

Ion-exchange chromatography is critical for separating dimethylated arginine from mono- or unmethylated species. Cation-exchange resins (e.g., SP Sephadex) at pH 3.0 preferentially bind ADMA due to its higher positive charge. Elution with a NaCl gradient (0–500 mM) resolves methylarginine isoforms.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and trifluoroacetic acid (0.1% v/v) as ion-pairing agent achieves >95% purity. Mobile phases of acetonitrile/water (10:90 to 40:60 gradient) elute ADMA at 8–10 minutes.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (203.26 g/mol) and methylation status. The [M+H]⁺ ion at m/z 204.3 and [M+Na]⁺ at m/z 226.3 align with theoretical values. Collision cross-section (CCS) measurements (143.9–158.6 Ų) further validate structure.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra identify dimethylation patterns. The guanidino methyl groups resonate at δ 3.05 ppm (singlet, 6H), while the alpha-proton appears as a doublet at δ 4.25 ppm (J = 6.5 Hz).

Table 3: Key Spectral Data
Technique Key Signals Reference
ESI-MS [M+H]⁺ 204.3, [M+Na]⁺ 226.3
¹H NMR δ 3.05 (s, 6H, N(CH₃)₂)
¹³C NMR δ 42.1 (N(CH₃)₂)

Challenges and Optimization

Selectivity in Chemical Methylation

Over-methylation remains a hurdle in chemical synthesis. Recent protocols employ bulky bases (e.g., DBU) to deprotonate specific guanidino nitrogens, enhancing dimethylation yield to 70–80%.

Scalability of Enzymatic Methods

While PRMT-based synthesis avoids harsh reagents, enzyme cost and substrate specificity limit industrial-scale production. Fusion tags (e.g., His-SUMO) improve enzyme recovery but require additional cleavage steps.

Q & A

Q. Methodological Answer :

  • Chemical Synthesis : Use L-arginine as a precursor. Perform dimethylation via reductive alkylation with formaldehyde and sodium cyanoborohydride under pH-controlled conditions (pH 8.5–9.0) to minimize overalkylation .
  • Purification : Employ ion-exchange chromatography (e.g., Dowex 50WX8 resin) to separate dimethylated products from mono-methylated byproducts. Validate purity via HPLC-UV (≥98% purity threshold) .
  • Stability Testing : Store lyophilized product at −80°C in argon atmosphere to prevent oxidation. Confirm stability over 6 months using accelerated degradation studies (40°C/75% RH) .

Advanced: How should researchers design experiments to investigate this compound’s epigenetic regulatory effects in disease models?

Q. Methodological Answer :

  • Hypothesis-Driven Design : Frame questions around specific mechanisms (e.g., “Does dimethylarginine modulate histone arginine methylation?”) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Model Systems : Use CRISPR-edited cell lines lacking dimethylarginine transporters (e.g., SLC7A1 knockout) to isolate intracellular effects. Pair with RNA-seq to profile methylation-sensitive genes .
  • Data Triangulation : Integrate metabolomics (dimethylarginine levels), chromatin immunoprecipitation (histone marks), and phenotypic assays (proliferation/apoptosis) to establish causality .

Basic: What are the primary challenges in detecting this compound in human plasma, and how can they be mitigated?

Q. Methodological Answer :

  • Matrix Interference : Hemolysis releases erythrocyte arginase, artificially elevating arginine derivatives. Collect blood in EDTA tubes, centrifuge immediately (4°C, 3000×g, 10 min), and store plasma at −80°C .
  • Ion Suppression in MS : Use stable isotope-labeled internal standards (e.g., ¹³C₆-dimethylarginine) to normalize signal suppression caused by salts or lipids .
  • Cross-Reactivity : Validate antibody-based assays (ELISA) against LC-MS data to confirm specificity for the dimethylated isoform .

Advanced: How can computational modeling enhance understanding of this compound’s interactions with cellular transporters?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model docking interactions between dimethylarginine and cationic amino acid transporters (e.g., CAT-1). Prioritize force fields (e.g., CHARMM36) validated for post-translational modifications .
  • Machine Learning : Train classifiers on transporter kinetics data to predict competitive inhibition thresholds under varying physiological conditions (e.g., pH, competing substrates) .
  • Validation : Correlate in silico binding affinities with radiolabeled uptake assays (³H-dimethylarginine) in HEK293 cells overexpressing target transporters .

Basic: What statistical approaches are essential for analyzing dose-response relationships of this compound in cell-based assays?

Q. Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism with bootstrap resampling for confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors) while retaining biological variability .
  • Power Analysis : Predefine sample sizes (n ≥ 6) using pilot data to ensure detectable effect sizes (α = 0.05, power = 0.8) .

Advanced: What strategies address the limited bioavailability of this compound in in vivo pharmacological studies?

Q. Methodological Answer :

  • Prodrug Design : Synthesize esterified analogs (e.g., pivaloyloxymethyl esters) to enhance membrane permeability. Hydrolyze in vivo to release active compound .
  • Nanocarriers : Encapsulate dimethylarginine in lipid nanoparticles functionalized with targeting ligands (e.g., folate receptors) to improve tissue-specific delivery .
  • Pharmacokinetic Profiling : Use tandem mass spectrometry to track plasma half-life and organ distribution in rodent models, adjusting dosing regimens accordingly .

Table 2 : Common Pitfalls in This compound Research

PitfallMitigation StrategyReference
Contamination by methylarginine analogsUse orthogonal analytical methods (LC-MS + NMR)
Overinterpretation of correlative dataApply Mendelian randomization or causal inference models
Inadequate controls for cellular uptakeInclude transporter-deficient cell lines

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N(omega),N(omega)-dimethyl-L-argininium
Reactant of Route 2
Reactant of Route 2
N(omega),N(omega)-dimethyl-L-argininium

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